![molecular formula C7H15NO3S B1437820 1-(Ethanesulfonyl)piperidin-4-ol CAS No. 1082883-06-4](/img/structure/B1437820.png)
1-(Ethanesulfonyl)piperidin-4-ol
Overview
Description
“1-(Ethanesulfonyl)piperidin-4-ol” is a nitrogen-containing, heterocyclic organic compound. It has a molecular weight of 193.26 and a molecular formula of C7H15NO3S . It’s used for research purposes .
Synthesis Analysis
Piperidines, which include “1-(Ethanesulfonyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were synthesized by 5-step reactions using piperidinol and catechol as starting materials .Molecular Structure Analysis
The molecular structure of “1-(Ethanesulfonyl)piperidin-4-ol” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including “1-(Ethanesulfonyl)piperidin-4-ol”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 1-(Ethanesulfonyl)piperidin-4-ol, focusing on six unique applications. Each section provides detailed information on a specific field of application.
HIV Treatment
Piperidin-4-ol derivatives have been designed, synthesized, and evaluated for potential treatment of HIV. These compounds have shown promise in preclinical studies and could represent a new class of HIV treatments .
Kinase Inhibition
Some piperidine derivatives are being explored as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant targets in cancer therapy .
Drug Discovery
The piperidine nucleus is a significant component in drug discovery due to its presence in many biologically active compounds. It plays important roles in the human body and possesses great biological qualities .
Future Directions
Piperidine-containing compounds, including “1-(Ethanesulfonyl)piperidin-4-ol”, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there will be ongoing research and development in this area.
Mechanism of Action
Target of Action
The primary target of 1-(Ethanesulfonyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
1-(Ethanesulfonyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-(Ethanesulfonyl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . When the compound binds to the CCR5 receptor, it prevents the entry of macrophagetropic (R5) HIV-1 strains into cells . This blockade of the CCR5 receptor is a key step in the treatment of HIV-1 infections .
Pharmacokinetics
The compound’s interaction with the ccr5 receptor suggests that it has the potential to be bioavailable and effective in the human body .
Result of Action
The binding of 1-(Ethanesulfonyl)piperidin-4-ol to the CCR5 receptor results in the prevention of HIV-1 entry into cells . This leads to a decrease in the progression of HIV-1 infections and a slower progression to AIDS .
Action Environment
The action of 1-(Ethanesulfonyl)piperidin-4-ol is influenced by the biochemical environment of the human body. Factors such as the presence of other molecules, pH levels, and temperature can affect the compound’s interaction with the CCR5 receptor and its overall efficacy .
properties
IUPAC Name |
1-ethylsulfonylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJAAQBJCJZEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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